
4-(Ethoxymethyl)pyrrolidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Ethoxymethyl)pyrrolidin-3-ol is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. Pyrrolidines are known for their versatility and are widely used in medicinal chemistry due to their ability to interact with various biological targets
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxymethyl)pyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the 1,3-dipolar cycloaddition reaction. In this method, a dipolarophile such as (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam is reacted with an achiral ylide precursor, N-(benzyl)-N-methylglycine methyl ester, to form the desired pyrrolidine derivative . The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
化学反应分析
Types of Reactions
4-(Ethoxymethyl)pyrrolidin-3-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound and introduce different functional groups.
Common Reagents and Conditions
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions may involve the use of nucleophiles or electrophiles to replace specific functional groups on the pyrrolidine ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
科学研究应用
4-(Ethoxymethyl)pyrrolidin-3-ol has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to natural ligands.
Industry: Used in the production of fine chemicals and as a building block for more complex molecules.
作用机制
The mechanism of action of 4-(Ethoxymethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity. For example, molecular docking studies have shown that pyrrolidine derivatives can interact with proteins like Akt, influencing various cellular pathways .
相似化合物的比较
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring without additional functional groups.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine with a carbonyl group at the second position.
4-(Hydroxymethyl)pyrrolidin-3-ol: Similar to 4-(Ethoxymethyl)pyrrolidin-3-ol but with a hydroxymethyl group instead of an ethoxymethyl group.
Uniqueness
This compound is unique due to the presence of both an ethoxymethyl group and a hydroxyl group on the pyrrolidine ring. This combination of functional groups provides distinct chemical properties and potential biological activities compared to other pyrrolidine derivatives.
属性
分子式 |
C7H15NO2 |
|---|---|
分子量 |
145.20 g/mol |
IUPAC 名称 |
4-(ethoxymethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C7H15NO2/c1-2-10-5-6-3-8-4-7(6)9/h6-9H,2-5H2,1H3 |
InChI 键 |
JBUZTXGIUXMXCE-UHFFFAOYSA-N |
规范 SMILES |
CCOCC1CNCC1O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


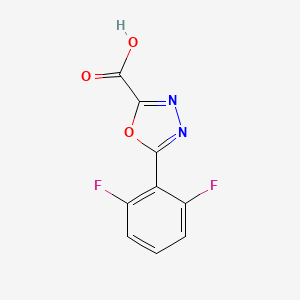
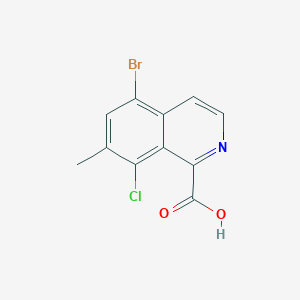
![tert-butyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13217934.png)
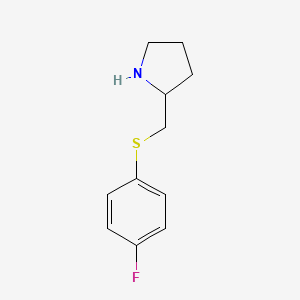
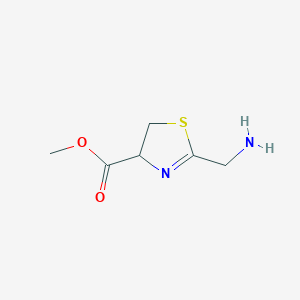


![3A,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B13217956.png)
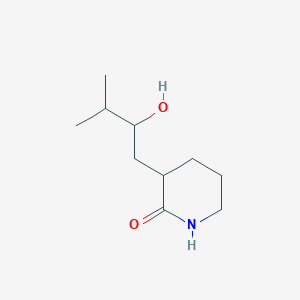
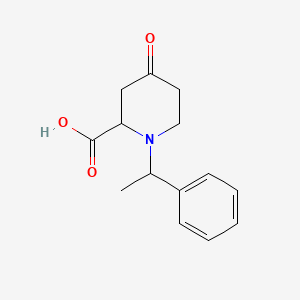
![(2S)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)propanoic acid](/img/structure/B13217971.png)
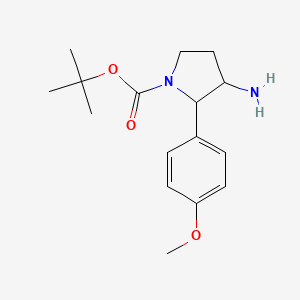

![1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-ol](/img/structure/B13218022.png)
